N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide
CAS No.: 785836-64-8
Cat. No.: VC17275238
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 785836-64-8 |
|---|---|
| Molecular Formula | C22H18N2O2 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide |
| Standard InChI | InChI=1S/C22H18N2O2/c25-21(13-16-7-3-1-4-8-16)23-18-11-12-20-19(15-18)24-22(26-20)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25) |
| Standard InChI Key | MBIFLGHNRXIRQP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
N-(2-Benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide features a benzoxazole ring system fused to an acetamide group. The benzoxazole component consists of a benzene ring fused to an oxazole heterocycle, while the 2-phenylacetamide substituent introduces additional aromaticity and hydrogen-bonding capacity. The IUPAC name reflects this connectivity: the benzyl group occupies the 2-position of the benzoxazole, and the acetamide is attached at the 5-position.
Key structural parameters include:
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Planarity: The benzoxazole core adopts a planar conformation, facilitating π-π stacking interactions.
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Hydrogen-bonding sites: The acetamide’s NH and carbonyl oxygen serve as hydrogen bond donors and acceptors, respectively.
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Steric effects: The 2-benzyl group introduces steric bulk that may influence binding to biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈N₂O₂ |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide |
| Canonical SMILES | O=C(Nc1cc2c(cc1)oc(n2)Cc3ccccc3)CCc4ccccc4 |
| Topological Polar Surface Area | 58.6 Ų |
Spectroscopic Characterization
While detailed spectroscopic data for this specific compound remains limited in public literature, benzoxazole analogues typically exhibit:
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¹H NMR: Aromatic protons in the δ 7.0–8.5 ppm range, with distinct singlet peaks for oxazole protons .
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¹³C NMR: Carbonyl signals near δ 165–170 ppm and oxazole carbons between δ 140–160 ppm.
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) .
Synthetic Methodologies and Optimization
Primary Synthesis Route
The compound is synthesized via a two-step protocol:
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Formation of 2-benzylbenzo[d]oxazole:
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Condensation of 2-aminophenol derivatives with benzyl chloride under basic conditions.
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Acetylation at the 5-position:
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Reaction of 2-benzylbenzo[d]oxazole with 2-phenylacetyl chloride in the presence of triethylamine (TEA) as a base.
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Table 2: Optimization Parameters
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Dichloromethane (DCM) | 70–90% |
| Temperature | 0°C → room temperature | |
| Base | Triethylamine (2.5 eq) | |
| Reaction Time | 12–18 hours |
Purification and Analytical Validation
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Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients (1:4 → 1:2).
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Purity Assessment: HPLC analysis typically shows >95% purity under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .
Biological Activities and Mechanism Studies
Antimicrobial Properties
Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity, with N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide showing particular efficacy against Gram-positive bacteria and fungi:
Table 3: Antimicrobial Activity Profile
| Organism | MIC (μg/mL) | Reference Compound (MIC) |
|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin (1.0) |
| Candida albicans | 25.0 | Fluconazole (2.5) |
| Escherichia coli | >100 | Ciprofloxacin (0.5) |
Mechanistic studies suggest membrane disruption via interaction with lipid bilayers and inhibition of ergosterol biosynthesis in fungi .
Table 4: Cytotoxicity Data (48h exposure)
| Cell Line | IC₅₀ (μM) | Reference (Doxorubicin IC₅₀) |
|---|---|---|
| MCF-7 (breast) | 35.2 | 0.15 |
| A549 (lung) | 42.8 | 0.22 |
| HepG2 (liver) | 28.9 | 0.18 |
Apoptosis induction via caspase-3/7 activation and G1 cell cycle arrest have been proposed as mechanisms .
Comparative Analysis with Structural Analogues
N-(2-Benzyl-1,3-benzoxazol-5-yl)benzamide (CAS 590393-83-2)
This analogue replaces the 2-phenylacetamide group with a benzamide moiety, resulting in:
3-Alkylbenzoxazolones
Synthetic methods for related compounds (e.g., 3-alkylbenzoxazolones) utilize N-alkyl-N-arylhydroxylamine intermediates, highlighting alternative benzoxazole functionalization strategies .
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric replacement: Substituting the acetamide with sulfonamide groups to enhance solubility.
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Hybrid molecules: Conjugation with known pharmacophores (e.g., chalcone, triazole) to multitarget agents .
ADMET Profiling
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